molecular formula C10H11N3OS B1475787 3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 2098083-53-3

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B1475787
CAS No.: 2098083-53-3
M. Wt: 221.28 g/mol
InChI Key: QYUVGPNVPNTNIY-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Biological Activity

3-(Azetidin-3-ylmethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C13H15N3O5SC_{13}H_{15}N_{3}O_{5}S with a molecular weight of 325.34 g/mol. Its structure features an oxadiazole ring fused with an azetidine and a thiophene moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₅S
Molecular Weight325.34 g/mol
CAS Number1396782-89-0

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. One study demonstrated that certain oxadiazole derivatives inhibited the growth of M. tuberculosis with promising minimum inhibitory concentrations (MIC) .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Compounds within this class have been found to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit the PI3K/Akt pathway, leading to reduced cell viability in cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, oxadiazole derivatives have demonstrated anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting their potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in tumor cells by activating caspases and altering mitochondrial membrane potential.
  • Cytokine Modulation : By modulating cytokine production, these compounds can effectively reduce inflammation and immune response .

Case Studies

Several case studies highlight the effectiveness of 1,2,4-oxadiazole derivatives:

  • Anti-Tubercular Activity : A study by Parikh et al. (2020) reported that specific oxadiazole compounds showed strong activity against M. tuberculosis, achieving an EC value as low as 0.072 μM with excellent solubility profiles .
  • Anticancer Research : Villemagne et al. (2020) synthesized new oxadiazole compounds that exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-15-6-8(1)10-12-9(13-14-10)3-7-4-11-5-7/h1-2,6-7,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUVGPNVPNTNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=NOC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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